molecular formula C17H12O3 B13040126 Methyl 4-((4-formylphenyl)ethynyl)benzoate

Methyl 4-((4-formylphenyl)ethynyl)benzoate

Cat. No.: B13040126
M. Wt: 264.27 g/mol
InChI Key: ORVOXSSABDZLOX-UHFFFAOYSA-N
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Description

Methyl 4-((4-formylphenyl)ethynyl)benzoate is an organic compound with the molecular formula C17H12O3 and a molecular weight of 264.28 g/mol . . This compound is characterized by the presence of a formyl group and an ethynyl group attached to a biphenyl structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-formylphenyl)ethynyl)benzoate typically involves the Sonogashira coupling reaction. This reaction is carried out between 4-iodobenzaldehyde and methyl 4-ethynylbenzoate in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach in both laboratory and industrial settings due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-formylphenyl)ethynyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as Grignard reagents in anhydrous conditions.

Major Products Formed

Scientific Research Applications

Methyl 4-((4-formylphenyl)ethynyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((4-formylphenyl)ethynyl)benzoate is primarily based on its ability to participate in various chemical reactions due to the presence of reactive formyl and ethynyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-formylphenyl)benzoate: Similar structure but lacks the ethynyl group.

    Methyl 4-ethynylbenzoate: Contains the ethynyl group but lacks the formyl group.

    4′-Formylbiphenyl-4-carboxylic acid: Similar structure but lacks the methyl ester group.

Uniqueness

Methyl 4-((4-formylphenyl)ethynyl)benzoate is unique due to the combination of formyl and ethynyl groups attached to a biphenyl structure. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in organic synthesis and material science .

Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

methyl 4-[2-(4-formylphenyl)ethynyl]benzoate

InChI

InChI=1S/C17H12O3/c1-20-17(19)16-10-8-14(9-11-16)3-2-13-4-6-15(12-18)7-5-13/h4-12H,1H3

InChI Key

ORVOXSSABDZLOX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O

Origin of Product

United States

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